molecular formula C60H89F3N14O25 B6295368 (Thr17)-c-Jun (11-23) Trifluoroacetate CAS No. 2243207-05-6

(Thr17)-c-Jun (11-23) Trifluoroacetate

カタログ番号: B6295368
CAS番号: 2243207-05-6
分子量: 1463.4 g/mol
InChIキー: WCGWQHQCKTXMTJ-GNYVPCMUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Thr17)-c-Jun (11-23) Trifluoroacetate is a synthetic peptide derivative of the c-Jun N-terminal kinase (JNK) signaling pathway, specifically targeting residues 11–23 of the c-Jun protein with a phosphorylatable threonine residue at position 17 (Thr17). This peptide is modified as a trifluoroacetate (TFA) salt to enhance solubility and stability in aqueous solutions. Its molecular formula is C₅₈H₈₈F₃N₁₄O₂₃ (molecular weight: 1,463.4 g/mol), and it is characterized by a purity of ≥95% . The peptide sequence is Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly-OH, with Thr17 serving as a critical phosphorylation site implicated in cellular stress responses and apoptosis regulation .

The trifluoroacetate counterion is chosen for its ability to stabilize the peptide during synthesis and purification, as well as its compatibility with analytical techniques like reversed-phase HPLC and mass spectrometry. However, residual TFA may influence biological assays due to its mild acidity (pKa ~0.5) .

特性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H88N14O23.C2HF3O2/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83;3-2(4,5)1(6)7/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83);(H,6,7)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGWQHQCKTXMTJ-GNYVPCMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H89F3N14O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Thr17)-c-Jun (11-23) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Industrial Production Methods

In an industrial setting, the production of (Thr17)-c-Jun (11-23) Trifluoroacetate follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

化学反応の分析

Types of Reactions

(Thr17)-c-Jun (11-23) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

科学的研究の応用

(Thr17)-c-Jun (11-23) Trifluoroacetate is widely used in scientific research due to its involvement in various cellular processes. Some of its applications include:

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating signal transduction pathways and gene expression.

    Medicine: Exploring potential therapeutic targets and drug development.

    Industry: Developing peptide-based products and technologies.

作用機序

The mechanism of action of (Thr17)-c-Jun (11-23) Trifluoroacetate involves its interaction with specific molecular targets within cells. The peptide can bind to and modulate the activity of proteins involved in signal transduction pathways, such as the c-Jun N-terminal kinase (JNK) pathway. This interaction can influence gene expression and cellular responses to various stimuli.

類似化合物との比較

Yanhusamide B Trifluoroacetate

A benzylisoquinoline-pyrrole hybrid, Yanhusamide B trifluoroacetate (C₃₄H₃₀F₃N₃O₄; MW: 643.6 g/mol), shares the TFA counterion but differs fundamentally in structure and function. The TFA moiety in both compounds aids solubility, but Yanhusamide B’s lipophilic core results in higher membrane permeability compared to the polar peptide backbone of (Thr17)-c-Jun .

Tributyltin Trifluoroacetate (TBT-OCOCF₃)

This organotin compound (C₁₃H₂₄F₃O₂Sn; MW: 427.1 g/mol) is structurally distinct but shares the TFA group. Unlike (Thr17)-c-Jun, TBT-OCOCF₃ exhibits cytotoxic activity via mitochondrial disruption and ROS generation in cancer cells. Its hydrophobicity enables rapid cellular uptake, whereas (Thr17)-c-Jun requires active transport or endocytosis due to its larger size and polarity .

Physicochemical Properties

Property (Thr17)-c-Jun Trifluoroacetate Yanhusamide B Trifluoroacetate Tributyltin Trifluoroacetate
Molecular Weight 1,463.4 g/mol 643.6 g/mol 427.1 g/mol
Solubility in H₂O High (≥10 mg/mL) Moderate (1–5 mg/mL) Low (<1 mg/mL)
LogP (Predicted) -3.2 2.8 4.5
Dipole Moment (Debye) 18.7 6.3 2.9
Stability in Solution Stable at -20°C (lyophilized) Degrades at pH >8.0 Light-sensitive

Key Observations :

  • The high dipole moment of (Thr17)-c-Jun (18.7 Debye) reflects its polar peptide backbone, contrasting with the nonpolar organotin compound TBT-OCOCF₃ (2.9 Debye) .
  • Yanhusamide B’s intermediate solubility and logP highlight the balance between TFA’s polarizing effects and its aromatic core .

Mechanistic Differences

  • (Thr17)-c-Jun : Acts as a competitive inhibitor of JNK-mediated phosphorylation, modulating transcription factors like AP-1. Its activity is concentration-dependent (IC₅₀ ≈ 50 µM in vitro) and requires intact Thr17 for binding .
  • TBT-OCOCF₃ : Induces apoptosis in tumorigenic cells at lower concentrations (IC₅₀ ≈ 5 µM) via mitochondrial membrane depolarization, independent of kinase pathways .

Salt Form Efficacy

Comparative studies on LF-3-88 (a nicotinic acetylcholine receptor partial agonist) revealed that trifluoroacetate salts exhibit superior bioavailability compared to hydrochlorides or tartrates. For example, LF-3-88 trifluoroacetate showed 30% higher plasma exposure in preclinical models than its hydrochloride counterpart, likely due to enhanced solubility .

Chemical Reactivity

Hydrolysis Kinetics

Trifluoroacetate esters (e.g., methyl trifluoroacetate) hydrolyze 10–100× faster than their acetate analogues in aqueous acetone, driven by the electron-withdrawing effect of the CF₃ group. However, (Thr17)-c-Jun Trifluoroacetate is stable under physiological conditions (pH 7.4, 37°C) due to the ionic nature of the TFA-peptide bond .

NMR Spectral Shifts

In CDCl₃, the trifluoroacetate counterion induces downfield shifts (Δδ = +1.2 ppm) for carbons near the amine group, whereas hydrochlorides cause upfield shifts (Δδ = -0.8 ppm). This property is critical for structural validation of (Thr17)-c-Jun during synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。